molecular formula C9H8N2S B124797 1H-Indole-3-carbothioamide CAS No. 59108-90-6

1H-Indole-3-carbothioamide

Cat. No. B124797
CAS RN: 59108-90-6
M. Wt: 176.24 g/mol
InChI Key: PPWNZMJWESSLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-3-carbothioamide is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular formula of C9H8N2S and a formula weight of 176.2 .


Synthesis Analysis

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Molecular Structure Analysis

The conformational space of 1H-Indole-3-Acetic Acid (IAA) was scanned using molecular dynamics at semiempirical level, and complemented with functional density calculations . Electronic distributions were analyzed at a higher calculation level, thus improving the basis set .


Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .


Physical And Chemical Properties Analysis

It is a crystalline solid . Its solubility varies in different solvents: DMF: 30 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml .

Scientific Research Applications

1. Chemoprevention in Cancer

1H-Indole-3-carbothioamide, and its derivatives like indole-3-carbinol, have been studied extensively for their chemopreventive properties in various forms of cancer. Research indicates that indole-3-carbinol exhibits efficacy in preventing chemically-induced mammary tumors. It has shown significant reduction in cancer multiplicity when administered during the initiation and promotion phases of cancer development. This compound also induces various phase I and phase II drug metabolizing enzymes in the liver, suggesting a systemic mechanism of cancer prevention (Grubbs et al., 1995).

2. Antidepressant Activity

Another derivative, phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, has shown promising results in preclinical evaluations for antidepressant activity. A specific compound within this series significantly reduced immobility time in force swimming and tail suspension tests in rats, indicating its potential as an antidepressant medication (Mathew, Suresh, & Anbazhagan, 2014).

3. Anti-Tumor and Chemopreventive Effects

Indole-3-carbinol has been acknowledged for its anti-tumor and chemopreventive effects. This compound has shown to induce apoptosis significantly more effectively than its parent compound, indole-3-carbinol, and affects the phosphorylation or expression of multiple signaling targets including Akt, mitogen-activated protein kinases, Bcl-2 family members, survivin, nuclear factor-kappaB, cyclin D1, p21, and p27. This broad range of targeted effects underscores its efficacy in inhibiting tumor growth and its potential therapeutic value in cancer treatment, particularly in prostate cancer (Weng et al., 2007).

4. Antioxidant Defense Systems

Indole-3-carbinol has also been studied for its effects on antioxidant defense systems. For instance, Indole-3-butyric acid, a plant growth regulator and a derivative of indole-3-carbinol, has been observed to affect the antioxidant defense system in various tissues of rats, indicating its potential role in mitigating oxidative stress and its implications in various biological processes (Topalca, Yeğin, & Çelik, 2009).

5. Hepatic Protection

Indole-3-carbinol and its major derivatives have shown pleiotropic protective effects on chronic liver injuries. These compounds modulate enzymes relevant to hepatitis viral replication, lipogenesis, and the metabolism of ethanol and other hepatotoxic substances, offering a multi-faceted approach to liver protection. The compounds also exhibit anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammatory effects on hepatic protection through a pleiotropic mechanism (Wang et al., 2016).

Safety And Hazards

1H-Indole-3-carbothioamide is not for human or veterinary use . It is recommended for R&D use only .

Future Directions

This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

1H-indole-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWNZMJWESSLGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483725
Record name 1H-INDOLE-3-CARBOTHIOAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-3-carbothioamide

CAS RN

59108-90-6
Record name 1H-INDOLE-3-CARBOTHIOAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
A Carbone, M Pennati, P Barraja… - Current medicinal …, 2014 - ingentaconnect.com
A large number of indolyl-4-azaindolyl thiazoles, nortopsentin analogues, were conveniently synthesized. The antiproliferative activity of the new derivatives was examined against four …
Number of citations: 51 www.ingentaconnect.com
EY Mendogralo, LY Nesterova, ER Nasibullina… - Molecules, 2023 - mdpi.com
… N,N-dimethyl-1H-indole-3-carbothioamide (7a) was isolated as a by-product in the synthesis of 2-(1H-indol-3-yl)-6-iodoquinazolin-4(3H)-one (3q), 3-(1H-indol-3-yl)-2H-benzo[e][1,2,4]…
Number of citations: 1 www.mdpi.com
J Záletová, M Dzurilla, P Kutschy… - Collection of …, 2004 - cccc.uochb.cas.cz
A new four-step synthesis of substituted 2-(1H-indol-3-yl)benzothiazoles is described, using N 3 -phenyl-1H-indole-3-carbothioamides as key intermediates. The structure of the …
Number of citations: 8 cccc.uochb.cas.cz
VR Yenireddy, A Vejendla - Chemical Data Collections, 2022 - Elsevier
In the present study, a series of some novel amide derivatives of indole-1,2,4-oxadiazole clubbed thiazoles (12a-j) were designed and prepared. Further, all synthesized compounds …
Number of citations: 0 www.sciencedirect.com
B Parrino, A Attanzio, V Spanò, S Cascioferro… - European Journal of …, 2017 - Elsevier
A new series of thiazole nortopsentin analogues was conveniently synthesized with fair overall yields. The antiproliferative activity of the new derivatives was tested against different …
Number of citations: 73 www.sciencedirect.com
A Carbone, M Pennati, B Parrino… - Journal of Medicinal …, 2013 - ACS Publications
In this study, we describe the synthesis of new nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives and their biological effects in experimental models of diffuse malignant …
Number of citations: 106 pubs.acs.org
J Guo, Y Hao, X Ji, Z Wang, Y Liu, D Ma… - Journal of agricultural …, 2019 - ACS Publications
Plant diseases seriously endanger plant health, and it is very difficult to control them. A series of nortopsentin analogues were designed, synthesized, and evaluated for their antiviral …
Number of citations: 35 pubs.acs.org
KN Srabony - 2020 - search.proquest.com
… 6-fluoro-N-(3-(1-trityl-1H-imidazol-4yl)propyl)-1H-indole-3-carbothioamide (8) were isolated by concentration of the reaction mixtures and purified via flash-column chromatography in …
Number of citations: 0 search.proquest.com
D Carbone, V Vestuto, MR Ferraro, T Ciaglia… - European Journal of …, 2022 - Elsevier
The enzyme glutaminase-1 (GLS-1) has shown a clear and coherent implication in the progression and exacerbation of different aggressive tumors such as glioblastoma, …
Number of citations: 22 www.sciencedirect.com
H Luo - 2015 - repo.uni-hannover.de
The carbocyclic compounds like benzene, cyclopentane and cyclohexane are very common in the day-to-day organic chemistry routines. The chemists are usually familiar with these …
Number of citations: 4 www.repo.uni-hannover.de

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